Colistin adjuvant-1 Exhibits 2-Fold Lower Colistin MIC Than Parent Compound IMD-0354 at 5 μM Against Colistin-Resistant K. pneumoniae B9 and A. baumannii 4106
In a direct head-to-head comparison using the same experimental conditions, Colistin adjuvant-1 (compound 13) reduced the colistin MIC against colistin-resistant K. pneumoniae B9 to 0.125 μg/mL, compared to 0.5 μg/mL for the parent compound IMD-0354, representing a 4-fold lower MIC. Against A. baumannii 4106, Colistin adjuvant-1 reduced the colistin MIC to 0.25 μg/mL, versus 2 μg/mL for IMD-0354, an 8-fold lower MIC. The standalone colistin MICs were 512 μg/mL (KPB9) and 2048 μg/mL (AB4106) [1]. At 3 μM, Colistin adjuvant-1 maintained a 4-fold lower colistin MIC compared to IMD-0354 against AB4106 [1].
| Evidence Dimension | Colistin MIC reduction at 5 μM adjuvant concentration |
|---|---|
| Target Compound Data | KPB9: 0.125 μg/mL (4,096-fold reduction); AB4106: 0.25 μg/mL (8,192-fold reduction) |
| Comparator Or Baseline | IMD-0354: KPB9 0.5 μg/mL (1,024-fold reduction); AB4106 2 μg/mL (1,024-fold reduction). Colistin alone: KPB9 512 μg/mL; AB4106 2048 μg/mL |
| Quantified Difference | Colistin adjuvant-1 achieves 4-fold lower colistin MIC (KPB9) and 8-fold lower colistin MIC (AB4106) versus IMD-0354 |
| Conditions | Broth microdilution assay in cation-adjusted Mueller Hinton broth, 37°C, 16 h incubation; bacterial strains K. pneumoniae B9 and A. baumannii 4106 |
Why This Matters
Superior colistin MIC reduction directly translates to lower colistin dosing requirements, which may mitigate dose-dependent nephrotoxicity in preclinical models and offers a clear quantitative advantage over the parent scaffold IMD-0354 for users selecting a colistin adjuvant.
- [1] Li H, et al. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants. ACS Infect Dis. 2021;7(12):3303-3313. View Source
